3',5,5',7-四羟基-4',6-二甲氧基黄酮

描述

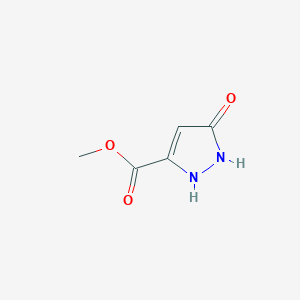

The compound 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone is a type of flavone, a class of secondary metabolites with diverse biological activities. Flavones and their derivatives are known for their significant pharmaceutical effects, including antioxidant properties . The synthesis and characterization of such compounds are of considerable interest due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of flavones typically involves the cyclization of chalcone precursors. For instance, 7-hydroxy-3',4'-dimethoxyflavone was synthesized through oxidative cyclization of chalcone, which was prepared by Claisen-Schmidt condensation of 2,4-dihydroxyacetophenones with 3,4-dimethoxybenzaldehydes . Similarly, the synthesis of 3,5,6,7-tetrahydroxyflavones can be achieved by direct demethylation of 3,6-dihydroxy-5,7-dimethoxyflavones using anhydrous aluminum chloride–sodium iodide in acetonitrile . Other methods include selective cleavage of methoxy groups from tetramethoxyflavones and the Baker–Venkataraman method for synthesizing 3-alkyl-3',4',5,7-tetrahydroxyflavones .

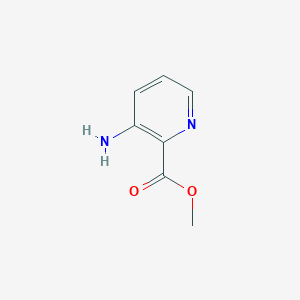

Molecular Structure Analysis

The molecular structure of flavones is characterized by the presence of hydroxy and methoxy groups on the flavone skeleton. The position and number of these substituents significantly influence the chemical properties and biological activities of the compounds. For example, the synthesis of 3,5,6-trihydroxy-7-methoxyflavones involves selective cleavage of methoxy groups and subsequent dealkylation . The structures of synthesized flavones are typically confirmed using spectroscopic methods such as UV-Vis, IR, 1H-NMR, and 13C-NMR .

Chemical Reactions Analysis

Flavones undergo various chemical reactions, including selective O-alkylation and dealkylation, which are crucial for modifying their structures and enhancing their biological activities. The selective cleavage of methoxy groups using anhydrous aluminum bromide in acetonitrile is a common reaction in the synthesis of hydroxyflavones . Additionally, the Baker–Venkataraman method involves a three-step process including acylation, methylation, and demethylation to obtain the desired flavones .

Physical and Chemical Properties Analysis

The physical and chemical properties of flavones are influenced by their functional groups. Hydroxyflavones, such as 3,5,7-trihydroxy-6-methoxyflavones, are synthesized through a process that includes selective demethylation and hydrogenolysis . The antioxidant activity of these compounds is often evaluated using methods like the DPPH assay, which measures their ability to scavenge free radicals . The melting points, solubility, and spectral data provide additional information about the physical and chemical properties of these compounds .

科学研究应用

生物活性化合物鉴定

3',5,5',7-四羟基-4',6-二甲氧基黄酮在科学研究中的应用主要集中在其作为各种植物中生物活性化合物的角色。例如,它已被确认为从榕树叶中分离出的黄酮类化合物之一,与其他化合物如5,6-二羟基-2-甲基色酮和7,4'-二甲氧基黄烯一起。这些黄酮类化合物经过分离并通过化学和光谱证据确定了它们的结构,突显了该化合物在天然产物化学中的重要性以及在药用植物学和药物发现中的潜在应用(Basudan et al., 2005)。

抗菌活性

在抗微生物研究领域,这种化合物已与抗菌活性联系在一起。具体来说,从刺毛蓬(Acanthospermum hispidum DC)中分离出的与3',5,5',7-四羟基-4',6-二甲氧基黄酮密切相关的化合物已显示出对沙门氏菌和金黄色葡萄球菌等一系列细菌菌株的抗菌效果。这表明这类黄酮类化合物在新抗菌剂的开发中具有潜力,对应于解决抗生素耐药性和治疗传染病的影响(Edewor & Olajire, 2011)。

酶抑制和抗病毒活性

此外,与3',5,5',7-四羟基-4',6-二甲氧基黄酮结构相似的黄酮类化合物已被发现对DNA拓扑异构酶IIα具有抑制活性,并显示出抗HIV-1活性。这表明在癌症治疗和抗病毒疗法中具有潜在的治疗应用,反映了该化合物在药物化学和药理学中的相关性(Kongkum et al., 2012)。

未来方向

While specific future directions for 3’,5,5’,7-Tetrahydroxy-4’,6-dimethoxyflavone are not mentioned, flavones in general are being extensively studied for their potential therapeutic applications . Their antioxidant, anti-inflammatory, and anticancer properties make them promising candidates for drug development .

作用机制

Target of Action

Flavonoids, the class of compounds to which it belongs, are known to interact with a wide range of biological targets, including enzymes, receptors, and signaling pathways .

Mode of Action

Flavonoids are generally known to exert their effects through various mechanisms, such as modulation of enzyme activity, interaction with cell signaling pathways, and direct binding to receptors .

Biochemical Pathways

Flavonoids, in general, are involved in a variety of biochemical pathways, including those related to inflammation, oxidative stress, and cell proliferation .

Pharmacokinetics

They undergo extensive metabolism, primarily in the liver, and are excreted in the urine and feces .

Result of Action

Flavonoids are generally known to exert a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3’,5,5’,7-Tetrahydroxy-4’,6-dimethoxyflavone. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .

属性

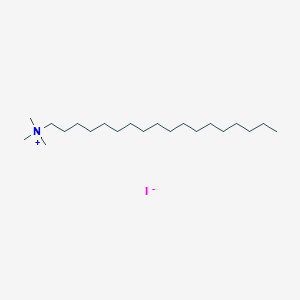

IUPAC Name |

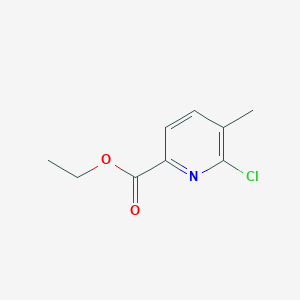

2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-16-9(19)3-7(4-10(16)20)12-5-8(18)14-13(25-12)6-11(21)17(24-2)15(14)22/h3-6,19-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPONYCCDEVQZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438379 | |

| Record name | 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone | |

CAS RN |

125537-92-0 | |

| Record name | 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)